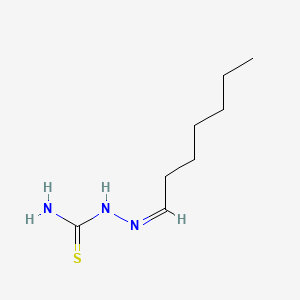
Heptanal, thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanal, thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptanal, thiosemicarbazone is typically synthesized through the condensation reaction between heptanal and thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Heptanal+Thiosemicarbazide→Heptanal, Thiosemicarbazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for industrial use. This involves the use of larger reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Heptanal, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metals like palladium and platinum, which are studied for their catalytic properties.
Biology: It exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: The compound has shown promising anticancer activity, particularly against breast and lung cancer cell lines.
Wirkmechanismus
The mechanism by which heptanal, thiosemicarbazone exerts its effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Heptanal, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Benzaldehyde thiosemicarbazone: Known for its potent antiviral activity.
Acetone thiosemicarbazone: Exhibits strong antibacterial properties.
Pyridine-2-carboxaldehyde thiosemicarbazone: Noted for its anticancer activity.
Uniqueness: this compound stands out due to its balanced profile of anticancer, antimicrobial, and antiviral activities. Its ability to form stable metal complexes also makes it unique among thiosemicarbazone derivatives .
Eigenschaften
CAS-Nummer |
5351-79-1 |
|---|---|
Molekularformel |
C8H17N3S |
Molekulargewicht |
187.31 g/mol |
IUPAC-Name |
[(Z)-heptylideneamino]thiourea |
InChI |
InChI=1S/C8H17N3S/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12)/b10-7- |
InChI-Schlüssel |
IYQJJMCEAOEWJO-YFHOEESVSA-N |
Isomerische SMILES |
CCCCCC/C=N\NC(=S)N |
Kanonische SMILES |
CCCCCCC=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


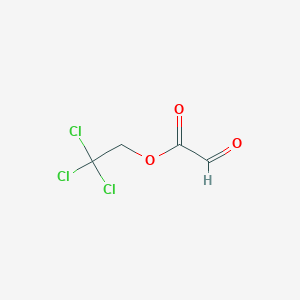
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)



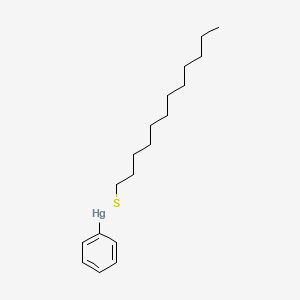
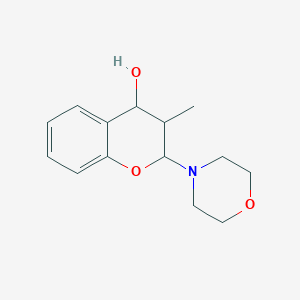
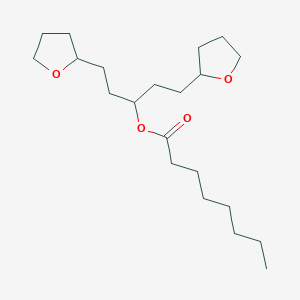
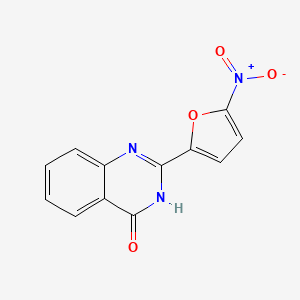
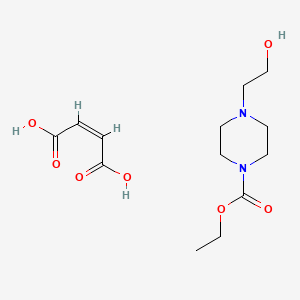
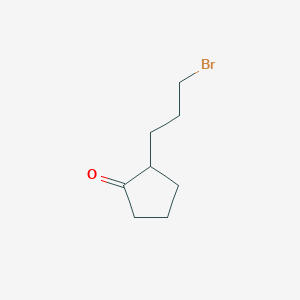
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
